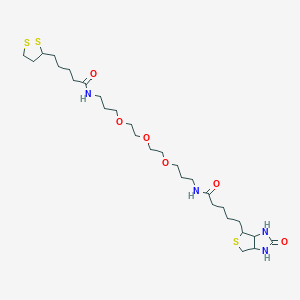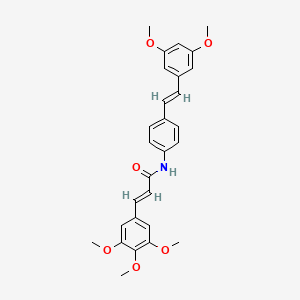
Stat3-IN-1
Vue d'ensemble
Description
STAT3-IN-1, également connu sous le nom de composé 7d, est un inhibiteur puissant et sélectif du transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance, la survie et la différenciation cellulaires. Il est fréquemment hyperactivé dans de nombreux types de cancer, ce qui en fait une cible importante pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
STAT3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the STAT3 signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of STAT3 inhibition on cell growth, survival, and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3. .
Industry: Utilized in the development of new anticancer drugs targeting the STAT3 pathway. .
Mécanisme D'action
Target of Action
Stat3-IN-1 is a potent, selective, and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcriptional factor involved in almost all cancer hallmark features including tumor proliferation, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness . It is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem .
Mode of Action
This compound interacts with its target, STAT3, by inhibiting its activation. In normal cells, transient activation of STAT3 (predominantly by phosphorylation) transmits transcriptional signals from cytokines and growth factor receptors at the plasma membrane to the nucleus . In the majority of human cancers, stat3 becomes hyperactivated . This compound works by inhibiting this hyperactivation, thereby disrupting the signaling pathways that lead to tumor growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the STAT3 signaling pathway. This pathway is involved in numerous biological processes including cell proliferation, survival, differentiation, and angiogenesis . By inhibiting the activation of STAT3, this compound disrupts these processes, leading to a decrease in tumor growth and survival . Additionally, STAT3 also promotes differentiation and activity of immunosuppressive cells in the tumor microenvironment . Therefore, inhibition of STAT3 can also enhance the anti-tumor immune response .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability
Result of Action
The primary result of this compound’s action is the induction of apoptosis in tumor cells . By inhibiting the activation of STAT3, this compound disrupts the signaling pathways that promote tumor growth and survival . This leads to the death of the tumor cells and a decrease in tumor size .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain cytokines and growth factors can lead to the hyperactivation of STAT3 . Therefore, the presence of these factors in the tumor microenvironment could potentially affect the efficacy of this compound Additionally, the stability of this compound could be affected by factors such as pH and temperature.
Analyse Biochimique
Biochemical Properties
Stat3-IN-1 functions by inhibiting the activity of the STAT3 protein. It interacts with the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound has been shown to interact with various enzymes and proteins, including Janus kinases (JAKs), which are responsible for the phosphorylation and activation of STAT3. By inhibiting STAT3, this compound effectively modulates the activity of these upstream kinases and other associated biomolecules .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation, induces apoptosis, and reduces metastatic potential. This compound also affects cell signaling pathways, including the JAK/STAT pathway, by blocking the phosphorylation and activation of STAT3. This inhibition leads to changes in gene expression, particularly the downregulation of genes involved in cell survival, proliferation, and angiogenesis. Additionally, this compound influences cellular metabolism by altering the expression of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation. This inhibition blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound also affects the phosphorylation status of STAT3 by inhibiting the activity of upstream kinases, such as Janus kinases. This results in the suppression of STAT3-mediated signaling pathways, ultimately leading to reduced cell proliferation, survival, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that this compound maintains its inhibitory effects on STAT3 signaling for several hours, leading to sustained downregulation of target genes. Long-term studies in vivo have demonstrated that this compound can induce prolonged inhibition of tumor growth and metastasis, although its efficacy may diminish over time due to potential degradation or resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits STAT3 signaling and reduces tumor growth without significant toxicity. At higher doses, the compound may induce adverse effects, including hematological toxicity and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to increased toxicity. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of STAT3 signaling. By blocking STAT3 activity, this compound affects the expression of metabolic enzymes and pathways, including those involved in glycolysis, lipid metabolism, and mitochondrial function. This inhibition leads to alterations in metabolic flux and metabolite levels, ultimately impacting cellular energy production and biosynthesis. This compound also interacts with cofactors and other regulatory molecules that modulate metabolic pathways, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes. Once inside the cell, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on STAT3 signaling. This compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
This compound primarily localizes to the cytoplasm and nucleus, where it inhibits STAT3 activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This compound may also interact with other cellular organelles, such as mitochondria, where it can affect mitochondrial function and metabolism. The precise subcellular localization of this compound is critical for its inhibitory effects on STAT3 signaling and its overall therapeutic efficacy .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de STAT3-IN-1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer son activité inhibitrice. La voie de synthèse comprend généralement :
Formation de la structure de base : Ceci implique la condensation de composés aromatiques spécifiques dans des conditions contrôlées.
Modifications de groupes fonctionnels : Introduction de divers groupes fonctionnels pour améliorer la sélectivité et la puissance du composé. Cette étape implique souvent des réactions telles que l'alkylation, l'acylation et l'estérification.
Purification et caractérisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et caractérisé en utilisant des méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des systèmes de synthèse et de purification automatisés. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions
STAT3-IN-1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant les propriétés du composé
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité biologique afin d'identifier des inhibiteurs plus puissants .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé d'outil pour étudier la voie de signalisation STAT3 et son rôle dans divers processus cellulaires.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de STAT3 sur la croissance, la survie et la différenciation cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers avec STAT3 hyperactivé. .
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux ciblant la voie STAT3. .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la protéine STAT3. Le mécanisme implique :
Liaison à la protéine STAT3 : this compound se lie au domaine SH2 de STAT3, empêchant sa dimérisation et son activation subséquente.
Inhibition de la phosphorylation de STAT3 : En bloquant la phosphorylation de STAT3, le composé inhibe sa translocation vers le noyau et sa capacité à réguler l'expression des gènes cibles.
Induction de l'apoptose : L'inhibition de l'activité de STAT3 conduit à la régulation négative des protéines anti-apoptotiques et à l'induction de l'apoptose dans les cellules cancéreuses
Comparaison Avec Des Composés Similaires
STAT3-IN-1 est comparé à d'autres inhibiteurs de STAT3 pour mettre en évidence son caractère unique :
S3I-201 : Un autre inhibiteur de STAT3 qui cible le domaine SH2.
Stattic : Un inhibiteur de STAT3 de petite molécule.
BP-1-102 : Un inhibiteur direct de la dimérisation de STAT3.
Composés similaires
- S3I-201
- Stattic
- BP-1-102
- LLL12
- C188-9
Ces composés partagent des cibles similaires mais diffèrent dans leurs structures chimiques, leurs mécanismes d'action et leurs profils d'efficacité .
Propriétés
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is STAT3-IN-1, and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.
Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?
A2: this compound treatment has been shown to:
- Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []
- Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []
- Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []
- Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound?
A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.
Q4: What is known about the material compatibility and stability of this compound under various conditions?
A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.
Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?
A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:
- Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []
- Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []
Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?
A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:
- Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []
- Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []
- Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


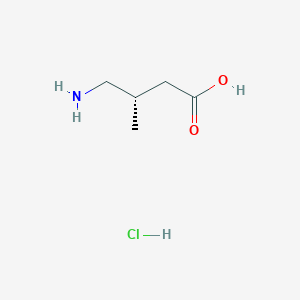

![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)
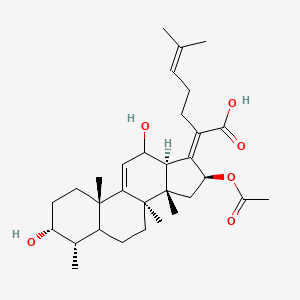
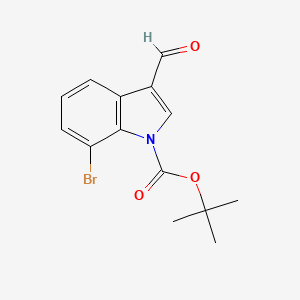


![(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
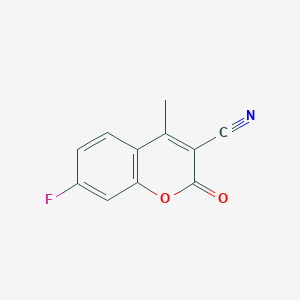
![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
